molecular formula C13H14Cl2N2O3 B12886444 5-(3,4-Dichlorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide CAS No. 34725-09-2

5-(3,4-Dichlorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide

Cat. No.: B12886444
CAS No.: 34725-09-2
M. Wt: 317.16 g/mol
InChI Key: MZLSZOAIBLYCQU-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the dichlorophenyl group in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide typically involves the reaction of 3,4-dichlorophenyl isocyanate with N-propyl oxazolidine-3-carboxylic acid. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxazolidinone derivatives with enhanced biological activity.

    Reduction: Amine derivatives that can be further functionalized.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichlorophenyl)-2-oxo-N-methyloxazolidine-3-carboxamide
  • 5-(3,4-Dichlorophenyl)-2-oxo-N-ethyloxazolidine-3-carboxamide
  • 5-(3,4-Dichlorophenyl)-2-oxo-N-butyl-oxazolidine-3-carboxamide

Uniqueness

5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy compared to similar compounds.

Properties

CAS No.

34725-09-2

Molecular Formula

C13H14Cl2N2O3

Molecular Weight

317.16 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-2-oxo-N-propyl-1,3-oxazolidine-3-carboxamide

InChI

InChI=1S/C13H14Cl2N2O3/c1-2-5-16-12(18)17-7-11(20-13(17)19)8-3-4-9(14)10(15)6-8/h3-4,6,11H,2,5,7H2,1H3,(H,16,18)

InChI Key

MZLSZOAIBLYCQU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CC(OC1=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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